molecular formula C8H7N3O2 B1585780 1-Methyl-4-nitrobenzimidazole CAS No. 31493-66-0

1-Methyl-4-nitrobenzimidazole

Cat. No. B1585780
CAS RN: 31493-66-0
M. Wt: 177.16 g/mol
InChI Key: RFLMKPLHWAENSE-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrobenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-4-nitrobenzimidazole has been a subject of interest in various chemical synthesis processes. For instance, Bella and Milata (2008) described a method for preparing 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which was subsequently converted to 1-methyl-4-nitrobenzimidazole. This compound was characterized as part of a study on nitrosubstituted 1,2‐phenylenediamines (Bella & Milata, 2008). Similarly, Ishiwata and Shiokawa (1969) synthesized 4 (7)- or 5 (6)-Substituted 2-methylbenzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, through catalytic hydrogenation processes (Ishiwata & Shiokawa, 1969).

Structural Analysis

Lokaj et al. (2008) examined 1-Methyl-6-nitro-1H-benzimidazole, a compound structurally similar to 1-methyl-4-nitrobenzimidazole, to gain insights into structure-function relationships. This study highlighted the planarity of the 1-methylbenzimidazole unit and the angle of inclination of the nitro group, providing valuable information about the structural aspects of these compounds (Lokaj, Kettmann, Solčan, & Katuščák, 2008).

Application in Materials Science

The interaction of 1H-benzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, with metals like zinc has been explored. Yanardağ (2019) investigated their inhibitory effect on zinc, using electrochemical methods. This study demonstrated the potential of 1H-benzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, in materials science, particularly in metal surface treatments (Yanardağ, 2019).

Pharmaceutical Applications

In pharmaceutical research, compounds like 1-methyl-4-nitrobenzimidazole have been used as building blocks for developing new drugs. Li et al. (2012) synthesized a series of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold, demonstrating their strong antibacterial activities. These derivatives, structurally related to 1-methyl-4-nitrobenzimidazole, indicate the compound's relevance in antimicrobial drug development (Li et al., 2012).

properties

IUPAC Name

1-methyl-4-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMKPLHWAENSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363566
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitrobenzimidazole

CAS RN

31493-66-0
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Milata, D Ilavský - Organic preparations and procedures …, 1993 - Taylor & Francis
… The title compound 1-methyl-4-nitrobenzimidazole (1) has been obtained by alkaline methylation of 4(7)-nitroben~imidazole?~ a method which produces also the corresponding 7-…
Number of citations: 21 www.tandfonline.com
LE Kapinos, A Holý, J Günter, H Sigel - Inorganic chemistry, 2001 - ACS Publications
… 1-Methyl-4-nitrobenzimidazole (2.5 g, 14 mmol) in methanol (200 mL) and concentrated hydrochloric acid (1.5 mL) was hydrogenated over 10% palladium-on-charcoal catalyst (0.5 g) …
Number of citations: 48 pubs.acs.org
MŠ Bella, V Milata - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
… from 3-nitro-1,2-phenylenediamine by monomethylation through tosylation, methylation and detosylation and was confirmed and characterised as 1-methyl-4-nitrobenzimidazole. …
Number of citations: 9 onlinelibrary.wiley.com
JH Ridd, BV Smith - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The basicity of the N-methyl derivatives of 4 (5)-nitroglyoxaline (Part I) suggests that, with this substituent, structure (I) predominates by a factor of 400 over structure (11), and this can be …
Number of citations: 35 pubs.rsc.org
AM Simonov, YV Koshchienko, VG Poludnenko… - Chemistry of …, 1970 - Springer
… tosyl radical with concentrated H2SO 4) by means of the diazo reaction; the mononitro compound (VI) obtained had mp 168-169 ~ and was identical to 1-methyl-4-nitrobenzimidazole …
Number of citations: 2 link.springer.com
M Bella, V Milata, LI Larina - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
Cyclization of (non)‐methylated nitro‐o‐phenylenediamines with cyanogen bromide provided nitro‐substituted 2‐aminobenzimidazoles in good up to excellent yields. Catalytic …
Number of citations: 8 onlinelibrary.wiley.com
BI Khristich - Chemistry of Heterocyclic Compounds, 1970 - Springer
… However, this assumption contradicts the higher basicity of 1-methyl-4-nitrobenzimidazole as compared with the 3-methyl-4-nitro isomer and is not in agreement with the chemical …
Number of citations: 3 link.springer.com
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
The critical evaluation of a large body of the information on five-membered nitroazoles and nitrobenzazoles study by physical chemical methods – nuclear magnetic resonance (NMR), …
Number of citations: 3 link.springer.com
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
A great deal of information on the methods of synthesis of nitrated benzo analogs – indazoles, benzimidazoles, benzoxazoles, benzisoxazoles, benzoxadiazoles, benzothiazoles, …
Number of citations: 3 link.springer.com
DA Megger, J Müller - Nucleosides, Nucleotides and Nucleic Acids, 2010 - Taylor & Francis
A 2′-deoxyribonucleoside containing 1,3-dideaza-6-nitropurine was synthesized and incorporated into oligonucleotides. The acid-base properties of this nucleoside and the …
Number of citations: 64 www.tandfonline.com

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